molecular formula C7H17NO3S B013560 Ethyl dimethyl ammonio propane sulfonate CAS No. 160255-06-1

Ethyl dimethyl ammonio propane sulfonate

Cat. No. B013560
M. Wt: 195.28 g/mol
InChI Key: NNCRHRDBFDCWPA-UHFFFAOYSA-N
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Description

"Ethyl dimethyl ammonio propane sulfonate" is part of a class of compounds known for their surfactant properties, which have been extensively studied for their unique interactions with biological and chemical systems. These substances are known for their ability to modify the surface tension between two media, making them of great interest in various applications, including material science, pharmaceuticals, and biochemistry.

Synthesis Analysis

The synthesis of related sulfobetaine compounds often involves multi-step chemical reactions. For example, sulfobetaine surfactants like those derived from acrylamide and sulfobetaine copolymers are synthesized under specific conditions to achieve the desired molecular weight and polydispersity index, indicating a complex synthesis pathway that requires careful optimization of reaction conditions such as initiator concentration, temperature, and reaction time (Ye, Song, & Zheng, 2015).

Molecular Structure Analysis

The molecular structure of sulfobetaine compounds is characterized by the presence of both anionic and cationic groups within the same molecule, making them zwitterionic. This dual nature affects their solubility and interaction with other molecules, contributing to their unique properties. Molecular dynamics studies, such as those on N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate micelles, provide insights into the arrangement of these molecules at interfaces and their behavior in aqueous environments (Qu et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of ethyl dimethyl ammonio propane sulfonate involves interactions that can be influenced by its zwitterionic nature. Studies on similar compounds have shown that these materials can participate in complex formations and stabilizations, such as in the synthesis of β-acetamido ketones or in the modulation of polymer solubility and rheological behavior in response to different salts (Zare et al., 2012).

Physical Properties Analysis

The physical properties of sulfobetaine compounds, including "Ethyl dimethyl ammonio propane sulfonate," are significantly influenced by their zwitterionic structure. This affects their solubility, phase behavior, and interactions with biological membranes. Studies on similar sulfobetaine surfactants have elucidated their micellar solutions in water-ethylene glycol mixtures, providing a foundation for understanding the surface tension, fluorescence, spectroscopic, conductometric, and kinetic studies relevant to these compounds (Graciani et al., 2005).

Chemical Properties Analysis

The chemical properties of "Ethyl dimethyl ammonio propane sulfonate" and related compounds are characterized by their amphiphilic nature, which allows them to interact with both polar and nonpolar substances. This property is crucial for their role as surfactants, affecting their behavior in solution and their ability to form micelles and other aggregate structures. Research on sulfobetaine surfactants has contributed to understanding these interactions and the factors influencing their aggregation behavior, such as the impact of hydrophobic tail length and environmental conditions on micelle formation and stability (Nyuta et al., 2006).

Scientific Research Applications

  • Heavy Metal Toxicity Mitigation

    2,3 dimercapto-1-propane-sulfonic acid has been shown to protect mice from the lethal effects of sodium arsenite, suggesting potential use in treating heavy metal toxicity (Tadlock & Aposhian, 1980).

  • Neuroprotection

    Dimethyl Sulfoxide (DMSO) demonstrates inhibitory effects on glutamate responses in hippocampal neurons, offering potential applications in treating neurodegenerative conditions related to excitotoxicity (Lu & Mattson, 2001).

  • Endocrinology

    Cyclic AMP, related to this compound, has been studied for its role as an extracellular messenger interacting with gonadotropin-releasing hormone receptors, supporting its function in cellular signaling processes (Capponi, Aubert, & Clayton, 1984).

  • Surface Chemistry

    Studies on mixed monolayers of calcium behenate and 3-(docosyl dimethyl ammonio)propane-1-sulfonate have revealed insights into surface deposition mechanisms (Clint, 1973).

  • Polymer Science

    Research on Amphoteric Polyelectrolyte, including similar compounds, has highlighted its efficacy in reducing silica particle size and improving dispersing performance, making it a promising material for industrial applications (Yi-pen, 2014).

  • Molecular Dynamics

    Studies on N-Dodecyl-N,N-Dimethyl-3-Ammonio-1-Propanesulfonate have provided insights into molecular interactions at the air/water interface, explaining its salt resistance behavior (Qu et al., 2016).

  • Analytical Chemistry

    Improved High-Performance Liquid Chromatography (HPLC) methods have been developed for the separation and quantitative analysis of alkyl sulfobetaine-type detergents, applicable in biological samples and clinical studies (Zanna & Haeuw, 2007).

  • Solubility and Phase Behavior

    The aqueous solution properties of polymers like poly[N,N′-dimethyl-(acrylamido propyl) ammonium propane sulfonate] are influenced by the type and concentration of added salts, with implications in material science (Lee & Tsai, 1995).

properties

IUPAC Name

3-[ethyl(dimethyl)azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO3S/c1-4-8(2,3)6-5-7-12(9,10)11/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCRHRDBFDCWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl dimethyl ammonio propane sulfonate

CAS RN

160255-06-1
Record name 5 dimethylethyl-(3-sulfopropyl)ammonium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
AB Lowe, BS Sumerlin, MS Donovan… - Journal of the …, 2002 - ACS Publications
… ((ar-vinylbenzyl)trimethylammonium chloride) (PVBTAC), 11 poly(N,N-dimethyl-acrylamide) (PDMA), 12 and poly(3-[2-N-methylacrylamido)-ethyl dimethyl ammonio propane sulfonate-…
Number of citations: 459 0-pubs-acs-org.brum.beds.ac.uk
ZG Estephan, JB Schlenoff - … Interfaces in Biology: Methods and Protocols, 2013 - Springer
Passivating surfaces against protein adsorption is important for many biotechnological applications. Current approaches have been exploiting the use of zwitterions instead of poly(…
D Li, Q He, J Li - Advances in colloid and interface science, 2009 - Elsevier
… propane sulfonate), poly((ar-vinylbenzyl)-trimethylammonium chloride), poly(N,N-dimethylacrylamide), or poly(3-[2-N-methylacrylamido)-ethyl dimethyl ammonio propane sulfonate-b-N,…
Z Luo, Y Xu, E Ye, Z Li, YL Wu - Macromolecular rapid …, 2019 - Wiley Online Library
… propane sulfonate), poly((ar-vinylbenzyl)-trimethylammonium chloride), poly(N,N-dimethylacrylamide), or poly(3-[2-N-methylacrylamido)-ethyl dimethyl ammonio propane sulfonate-b-N,…
SO Pereira, A Barros-Timmons, T Trindade - Polymers, 2018 - mdpi.com
… ), poly((ar-vinylbenzyl)-trimethylammonium chloride) (PVBTAC), poly(N,N-dimethyl-acrylamide) (PDMAm), and poly(3-[2-N-methylacrylamido]-ethyl dimethyl ammonio propane sulfonate…
Number of citations: 27 0-www-mdpi-com.brum.beds.ac.uk
R Hossain, T Yasmin, MI Hosen, AHMN Nabi - Journal of immunological …, 2018 - Elsevier
In silico approach using computational biology to design best probable epitopes and/or drug target(s) has given an edge to foresee active components for the treatment of many …
EA Kazimierska - 2006 - search.proquest.com
… acrylamide) (PDMA), and zwiterionic (betaine) poly(3-[2-N-methylacrylamido)-ethyl dimethyl ammonio propane sulfonate-block-N,N-dimethylacrylamide) (PMAEDAPS-bPDMA) to “graft-…
Y Li, LS Schadler, BC Benicewicz - Handbook of RAFT …, 2008 - Wiley Online Library
… ), poly [(ar-vinylbenzyl) trimethylammonium chloride](PVBTC), poly (N, Ndimethylacrylamide)(PDMA) and poly [3-(2-N-methylacrylamido]-ethyl dimethyl ammonio propane sulfonate-bN, …
R Wang - 2008 - search.proquest.com
A series of water-soluble, stimuli-responsive AB diblock copolymers were synthesized via the reversible addition-fragmentation chain transfer (RAFT) polymerization technique …
BS Sumerlin - 2003 - search.proquest.com
dissertation copies are in typewriterface, while others may be from any type of Page 1 LLLLLLGGGGGGG GG aLLL This manuscript has been reproduced from the microfilm master. UMl …

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